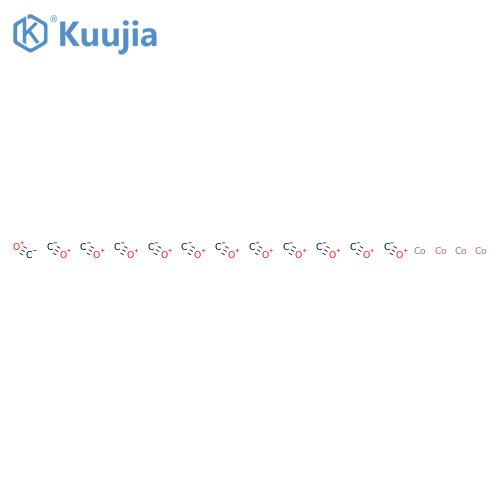Cas no 17786-31-1 (Tetracobalt dodecacarbonyl)

Tetracobalt dodecacarbonyl structure
商品名:Tetracobalt dodecacarbonyl
Tetracobalt dodecacarbonyl 化学的及び物理的性質
名前と識別子
-
- Tetracobalt dodecacarbonyl
- Dodecacarbonyltetracobalt
- carbon monoxide,cobalt
- Cobalt,tri-m-carbonylnonacarbonyltetra-,tetrahedro-(8CI)
- Cobaltcarbonyl (Co4(CO)12) (6CI)
- Dodecacarbonyltetracobalt min
- Tetracobalt dedecacarbonyl
- Co4(CO)12
- tetrahydro-cobal
- cobaltcarbonyl(co4(co)12)
- Cobalt carbonyl (Co4(CO)12)
- Dodecacarbonyltetracobaltmin
- Tetracobaltdodecacarbonyl,min.98%
- Dodecacarbonyltetracobalt, 98% min
- Tetracobalt dodecacarbonyl, min. 98%
- Tetracobaltdodecacarbonyl
- 17786-31-1
- Cobalt, tri-mu-carbonylnonacarbonyltetra-, tetrahedro
- FT-0688487
- Q4164131
- Trimucarbonylnonacarbonyltetracobalt
- Cobalt, tri-mu-carbonylnonacarbonyltetra-, tetrahydro-
- Cobalt, trimucarbonylnonacarbonyltetra, tetrahydro
- UN3179
- Dodecacarbonyl tetracobalt
- EINECS 241-763-1
- dodecakis(methanidylidyneoxidanium) tetracobalt
-
- インチ: InChI=1S/12CO.4Co/c12*1-2;;;;
- InChIKey: YMFAWOSEDSLYSZ-UHFFFAOYSA-N
- ほほえんだ: [Co].[Co].[Co].[Co].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+]
計算された属性
- せいみつぶんしりょう: 571.67200
- どういたいしつりょう: 571.67175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 12
- 重原子数: 28
- 回転可能化学結合数: 0
- 複雑さ: 10
- 共有結合ユニット数: 16
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 結晶形態
- 密度みつど: 2,09 g/cm3
- ゆうかいてん: 60°C (dec.)
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 0.00000
- LogP: -2.49600
- かんど: Air Sensitive
- ようかいせい: 自信がない
Tetracobalt dodecacarbonyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 27-1950-25g |
Tetracobalt dodecacarbonyl, min. 98% |
17786-31-1 | min. 98% | 25g |
¥ 12435 | 2022-04-25 | |
| BAI LING WEI Technology Co., Ltd. | 27-1950-1g |
Tetracobalt dodecacarbonyl, min. 98% |
17786-31-1 | min. 98% | 1g |
¥ 870 | 2022-04-25 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D915183-200mg |
Dodecacarbonyltetracobalt |
17786-31-1 | ≥98% | 200mg |
808.20 | 2021-05-17 | |
| A2B Chem LLC | AB73285-1g |
Tetracobalt dodecacarbonyl |
17786-31-1 | min. 98% | 1g |
$120.00 | 2024-04-20 | |
| BAI LING WEI Technology Co., Ltd. | J3427-1950-1g |
Tetracobalt dodecacarbonyl |
17786-31-1 | min. 98% | 1g |
¥1280 | 2023-11-24 | |
| A2B Chem LLC | AB73285-5g |
Tetracobalt dodecacarbonyl |
17786-31-1 | min. 98% | 5g |
$372.00 | 2024-04-20 | |
| Aaron | AR003QK1-25g |
Dodecacarbonyltetracobalt |
17786-31-1 | 97% | 25g |
$649.00 | 2025-02-10 | |
| BAI LING WEI Technology Co., Ltd. | S17ABC-B635536-1g |
Tetracobalt dodecacarbonyl |
17786-31-1 | 98% | 1g |
¥625 | 2023-11-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 27-1950-5g |
Tetracobalt dodecacarbonyl |
17786-31-1 | min.98% | 5g |
3035CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-KD696-1g |
Tetracobaltdodecacarbonyl,min.98% |
17786-31-1 | 98% min | 1g |
¥2161.0 | 2022-02-28 |
Tetracobalt dodecacarbonyl 関連文献
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
17786-31-1 (Tetracobalt dodecacarbonyl) 関連製品
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2039-76-1(3-Acetylphenanthrene)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量